Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate
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Overview
Description
Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate typically involves the alkylation of 4-(2-bromoethyl)benzoate with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Piperidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors in the central nervous system, modulating their activity. Additionally, the benzoate group can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(piperidin-4-yl)benzoate: Similar structure but lacks the ethyl group on the piperidine ring.
4-(Piperidin-4-yl)benzoic acid: Contains a carboxylic acid group instead of an ester group.
N-(4-(2-(piperidin-4-yl)ethyl)phenyl)acetamide: Similar structure with an acetamide group instead of an ester group
Uniqueness
Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine and benzoate moieties allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-(2-piperidin-4-ylethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)15-7-5-13(6-8-15)3-4-14-9-11-17-12-10-14/h5-8,14,17H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXJADAVJUXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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